N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide
Overview
Description
N-{3-[({[4-(butan-2-yloxy)phenyl]carbonyl}carbamothioyl)amino]phenyl}-3-chlorobenzamide is a useful research compound. Its molecular formula is C25H24ClN3O3S and its molecular weight is 482.0 g/mol. The purity is usually 95%.
The exact mass of the compound N-[3-({[(4-sec-butoxybenzoyl)amino]carbonothioyl}amino)phenyl]-3-chlorobenzamide is 481.1226905 g/mol and the complexity rating of the compound is 671. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Ring Opening of Benzothienooxazines
Research by Ried, Oremek, and Guryn (1981) on benzothienooxazines, a class of compounds related to benzoyl derivatives, explored synthesis and ring-opening reactions, highlighting the chemical versatility of these compounds in organic synthesis and potential applications in creating novel materials or pharmaceutical intermediates (Ried, Oremek, & Guryn, 1981).
Antitumor Activity of Benzothiazole Derivatives
Yurttaş, Tay, and Demirayak (2015) synthesized benzothiazole derivatives with varying heterocyclic rings, demonstrating their potential antitumor activities against various cancer cell lines. This research underscores the importance of benzothiazole derivatives in developing new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).
Calcium Antagonistic Activity of Benzothiazoline Derivatives
A study by Yamamoto et al. (1988) on benzothiazoline derivatives revealed their calcium antagonistic activities, suggesting their potential application in treating cardiovascular diseases (Yamamoto et al., 1988).
Quinazolinone Synthesis for Biological Activity
Li-feng (2011) conducted research on the synthesis of quinazolinone derivatives, compounds related to benzamides, showing their potential for significant biological activity. This highlights the role of these compounds in the development of new pharmaceuticals (Li-feng, 2011).
Insect Growth Regulation by Benzamide Derivatives
Research on new moult-inhibiting insect growth regulators, including benzamide derivatives, by Retnakaran (1980) demonstrates the application of such compounds in agriculture for pest control (Retnakaran, 1980).
Properties
IUPAC Name |
N-[3-[(4-butan-2-yloxybenzoyl)carbamothioylamino]phenyl]-3-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24ClN3O3S/c1-3-16(2)32-22-12-10-17(11-13-22)23(30)29-25(33)28-21-9-5-8-20(15-21)27-24(31)18-6-4-7-19(26)14-18/h4-16H,3H2,1-2H3,(H,27,31)(H2,28,29,30,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCSHXAHNQPGGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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